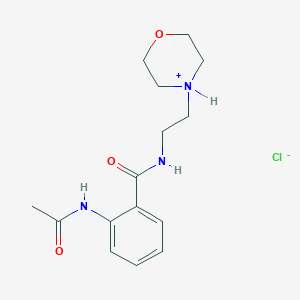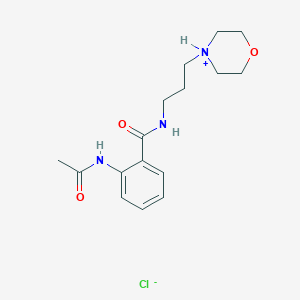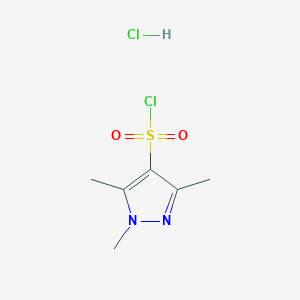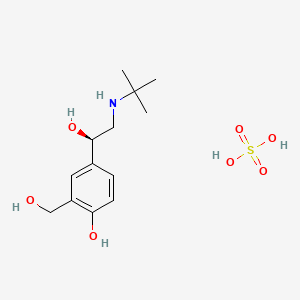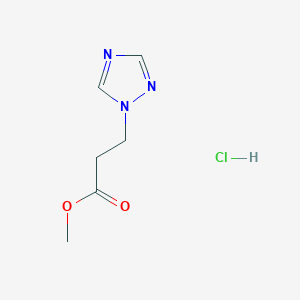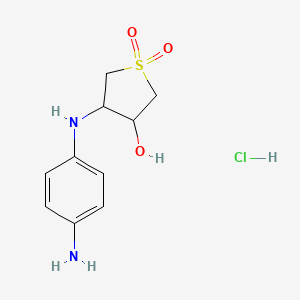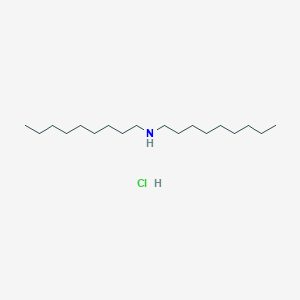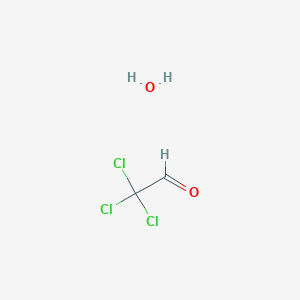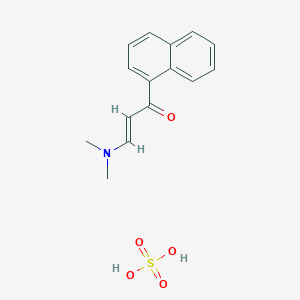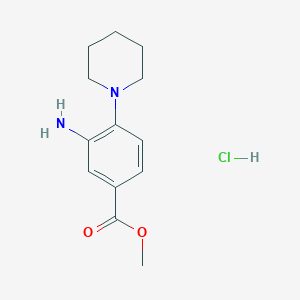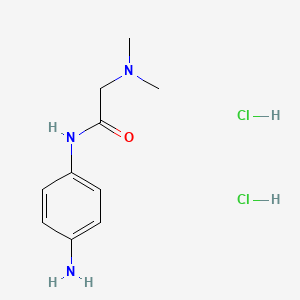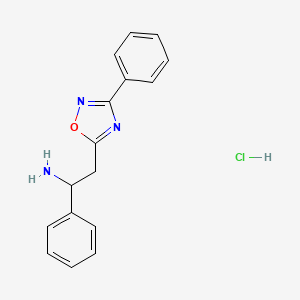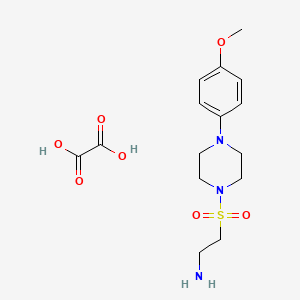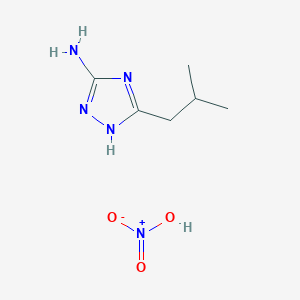
5-isobutyl-1H-1,2,4-triazol-3-amine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol. This compound is part of the triazole family, which are heterocyclic aromatic organic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. Triazoles are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of isobutylamine with a suitable triazole precursor under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and reaction times to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions: 5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: In biological research, this compound can be used as a probe or inhibitor in various biochemical assays. Its ability to interact with specific enzymes or receptors makes it a useful tool for studying biological processes and pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural similarity to other biologically active molecules allows it to be explored as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and advanced materials. Its unique properties may contribute to the development of innovative products with enhanced performance.
作用机制
The mechanism by which 5-isobutyl-1H-1,2,4-triazol-3-amine nitrate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
相似化合物的比较
1H-1,2,4-Triazole: A simpler triazole compound without the isobutyl group.
5-Propyl-1H-1,2,4-triazol-3-amine nitrate: A structurally similar compound with a propyl group instead of an isobutyl group.
5-Butyl-1H-1,2,4-triazol-3-amine nitrate: Another analog with a butyl group.
Uniqueness: 5-Isobutyl-1H-1,2,4-triazol-3-amine nitrate is unique due to its specific isobutyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may provide advantages in certain applications compared to its analogs.
属性
IUPAC Name |
5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.HNO3/c1-4(2)3-5-8-6(7)10-9-5;2-1(3)4/h4H,3H2,1-2H3,(H3,7,8,9,10);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZCTUTJTXUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[2-(Furan-2-carbonylamino)benzoyl]amino]propyl-dimethylazanium;chloride](/img/structure/B7855071.png)
